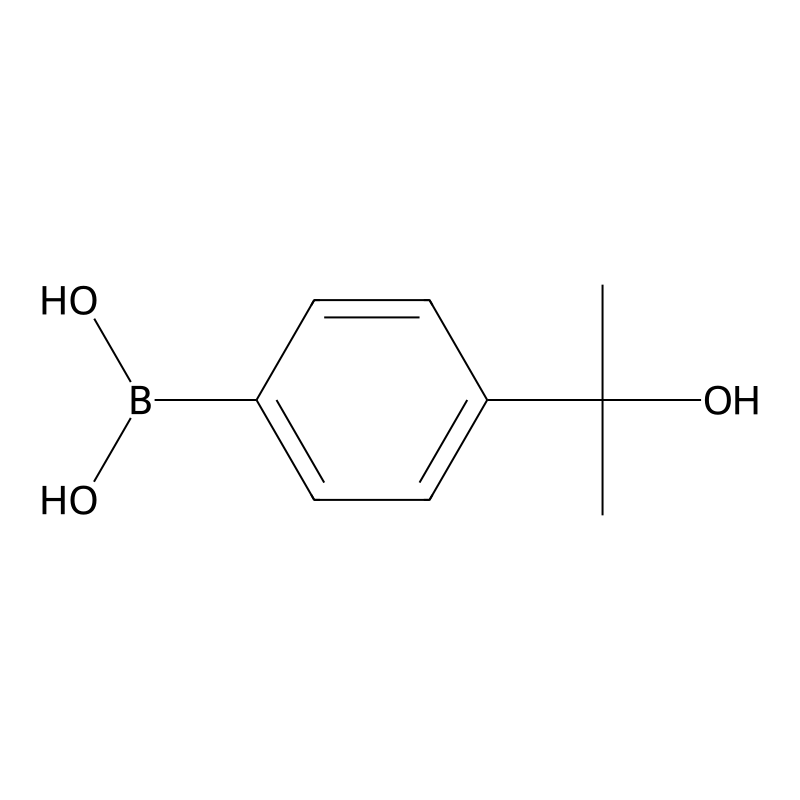

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid is an organic compound featuring a boronic acid functional group attached to a phenyl ring that is further substituted with a hydroxypropan-2-yl group. This compound is notable for its ability to form reversible covalent bonds with diols, which makes it useful in various chemical and biological applications, particularly in the development of sensors and as a reagent in organic synthesis. The boronic acid moiety allows for selective interactions with certain biomolecules, enhancing its utility in medicinal chemistry.

Medicinal Chemistry

Boronic acids, including (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid, can participate in a specific chemical reaction known as Suzuki-Miyaura coupling []. This reaction allows scientists to create complex organic molecules by linking the boronic acid with another molecule containing a halide (chloride, bromide, iodide). This technique is valuable for developing new drugs as it enables the precise construction of desired molecular structures [].

There is ongoing research exploring the potential of boronic acids to target specific enzymes or receptors in the body. By attaching functional groups to the boronic acid, researchers can influence its binding affinity and potentially create new therapeutic agents [].

- Formation of Boronate Esters: The compound can react with diols to form stable boronate esters, which are key intermediates in organic synthesis.

- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or vinyl halides to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Acid-Base Reactions: As a boronic acid, it can undergo protonation and deprotonation, affecting its reactivity and interaction with biological molecules.

(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid exhibits several biological activities:

- Anticancer Properties: Research indicates that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. This compound's ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapeutics.

- Antidiabetic Effects: Some studies suggest that compounds with boronic acid groups can inhibit enzymes like α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption.

- Enzyme Inhibition: The compound may also interact with various enzymes, potentially leading to therapeutic effects through modulation of metabolic pathways.

Several methods have been developed for synthesizing (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid:

- Direct Boronation: This method involves the reaction of phenol derivatives with boron reagents under controlled conditions to introduce the boronic acid group.

- Grignard Reaction: A Grignard reagent can be reacted with a suitable boron source to form the desired boronic acid after hydrolysis.

- Hydrolysis of Boronate Esters: Starting from a boronate ester, hydrolysis can yield the corresponding boronic acid.

The applications of (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid are diverse:

- Drug Development: Its ability to interact selectively with biological targets makes it valuable in drug discovery and development.

- Chemical Sensors: The compound can be used in sensors for detecting sugars and other diols due to its specific binding properties.

- Material Science: It serves as a building block for creating functional materials, including polymers and nanomaterials.

Interaction studies of (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid often focus on its binding affinity towards various biomolecules:

- Protein Binding: Studies have shown that this compound can bind selectively to proteins containing diol groups, influencing their activity and stability.

- Metabolic Pathways: Investigations into how this compound affects metabolic enzymes could reveal new therapeutic avenues, particularly in metabolic disorders.

Several compounds share structural similarities with (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group attached to a boronic acid | Widely used in organic synthesis |

| 4-Methylphenylboronic Acid | Methyl group substitution on the phenyl ring | Enhanced lipophilicity |

| 3-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl substitution | Increased electronic effects |

| 4-(Hydroxymethyl)phenylboronic Acid | Hydroxymethyl substitution | Potentially increased solubility |

Each of these compounds has unique characteristics that differentiate them from (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. For instance, while phenylboronic acid is fundamental for many synthetic applications, the presence of substituents like trifluoromethyl or hydroxymethyl can significantly alter their reactivity and biological interactions.